molecular formula C8H10O2S3 B3031329 4-(Hydroxymethyl)-2,5-bis(methylthio)thiophene-3-carbaldehyde CAS No. 24963-64-2

4-(Hydroxymethyl)-2,5-bis(methylthio)thiophene-3-carbaldehyde

Cat. No.: B3031329
CAS No.: 24963-64-2
M. Wt: 234.4 g/mol
InChI Key: QNJZISJLWABAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-2,5-bis(methylthio)thiophene-3-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with hydroxymethyl, methylthio, and carbaldehyde groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .

Preparation Methods

The synthesis of 4-(Hydroxymethyl)-2,5-bis(methylthio)thiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of bis(2-chloropropenyl) sulfide with t-butoxide in acetonitrile at low temperatures, followed by overnight stirring at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(Hydroxymethyl)-2,5-bis(methylthio)thiophene-3-carbaldehyde undergoes several types of chemical reactions:

Scientific Research Applications

4-(Hydroxymethyl)-2,5-bis(methylthio)thiophene-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2,5-bis(methylthio)thiophene-3-carbaldehyde involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(Hydroxymethyl)-2,5-bis(methylthio)thiophene-3-carbaldehyde can be compared with other thiophene derivatives such as:

    4-(Hydroxymethyl)thiophene-3-carbaldehyde: Lacks the methylthio groups, resulting in different chemical reactivity and biological activity.

    2,5-Dimethylthiophene-3-carbaldehyde: Lacks the hydroxymethyl group, affecting its solubility and reactivity.

    2,5-Bis(methylthio)thiophene: Lacks the hydroxymethyl and carbaldehyde groups, leading to different applications in material science and organic synthesis.

Properties

IUPAC Name

4-(hydroxymethyl)-2,5-bis(methylsulfanyl)thiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S3/c1-11-7-5(3-9)6(4-10)8(12-2)13-7/h3,10H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJZISJLWABAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(S1)SC)C=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354683
Record name 4-(hydroxymethyl)-2,5-bis(methylthio)thiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24963-64-2
Record name 4-(hydroxymethyl)-2,5-bis(methylthio)thiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hydroxymethyl)-2,5-bis(methylthio)thiophene-3-carbaldehyde
Reactant of Route 2
4-(Hydroxymethyl)-2,5-bis(methylthio)thiophene-3-carbaldehyde
Reactant of Route 3
4-(Hydroxymethyl)-2,5-bis(methylthio)thiophene-3-carbaldehyde
Reactant of Route 4
4-(Hydroxymethyl)-2,5-bis(methylthio)thiophene-3-carbaldehyde
Reactant of Route 5
4-(Hydroxymethyl)-2,5-bis(methylthio)thiophene-3-carbaldehyde
Reactant of Route 6
4-(Hydroxymethyl)-2,5-bis(methylthio)thiophene-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.